1-(4-苯氧基丁酰)-4-哌啶甲酸甲酯

描述

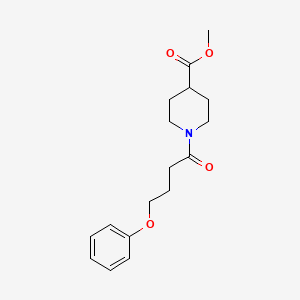

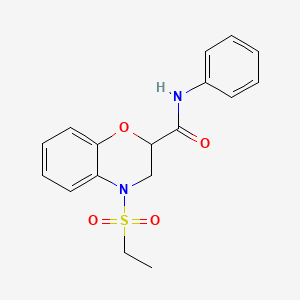

"Methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate" is a compound of interest in the realm of organic chemistry, particularly due to its relevance in the synthesis of potential pharmacological agents and its chemical versatility. This compound's structure allows for various chemical reactions, offering insights into its molecular framework and potential applications in drug development and other areas of chemical research, excluding drug usage and dosage specifics or side effects.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. The synthesis routes have been optimized to improve yield and purity, which is crucial for developing high-quality chemical compounds for further applications (Wang et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to "methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate" have been determined by X-ray diffraction analysis, revealing their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in stabilizing the molecular architecture. These structures provide valuable information on how modifications in the molecular structure can influence physical and chemical properties (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactions involving piperidine derivatives are diverse, including halogenation, acylation, and nucleophilic substitutions. These reactions significantly affect the compound's chemical properties, such as reactivity and stability. For example, halogenated piperidines have shown potential as ligands for receptor studies, indicating their utility in more complex chemical syntheses (Waterhouse et al., 1997).

科学研究应用

合成与药理学评估

由于哌啶衍生物潜在的治疗应用,其合成与药理学评估一直备受关注。例如,Colapret 等人(1989 年)开展的一项研究介绍了一类新的 1-(芳基乙基)-4-(酰胺基)-4-[(酰氧基)-甲基]哌啶,这些衍生物与芬太尼和卡芬太尼有关。这些化合物表现出极强的麻醉激动剂特性,旨在识别短效镇痛剂,以便在手术环境中使用。许多这些衍生物不仅表现出镇痛活性,还表现出麻醉特性,有助于了解该化合物家族内的构效关系 (Colapret, Diamantidis, Spencer, Spaulding, & Rudo, 1989)。

抗真菌活性

哌啶衍生物的抗真菌特性也已得到评估。一个值得注意的例子是 Silva 等人(2002 年)对来自胡椒树和结节胡椒的抗真菌酰胺的研究,该研究分离出几种带有异丁基、吡咯烷、二氢吡啶酮和哌啶部分的酰胺。这些化合物对球形枝孢菌和枝孢菌属真菌表现出显着的抗真菌活性,突出了哌啶衍生物在抗真菌药物开发中的潜力 (Silva, Navickiene, Kato, Bolzani, Meda, Young, & Furlan, 2002)。

神经保护和 NMDA 拮抗作用

哌啶衍生物的神经保护作用已在多项研究中得到探索。Chenard 等人(1995 年)将 (1S,2S)-1-(4-羟苯基)-2-(4-羟基-4-苯基哌啶基)-1-丙醇确定为一种有效的 N-甲基-D-天冬氨酸 (NMDA) 拮抗剂,具有作为神经保护剂的潜力。由于该化合物对培养的海马神经元中的谷氨酸毒性具有强大的保护作用,并且对 α1 肾上腺素能受体的亲和力降低,因此该化合物显示出前景,表明其在临床或生物学应用中具有更安全的特性 (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995)。

抗癌活性

哌啶衍生物的抗癌潜力也已得到研究。Basu Baul 等人(2009 年)合成并表征了氨基乙酸官能化的席夫碱有机锡 (IV) 络合物,该络合物对各种人肿瘤细胞系显示出显着的细胞毒性。这些发现强调了哌啶类化合物在开发新抗癌药物中的潜力 (Basu Baul, Basu, Vos, & Linden, 2009)。

属性

IUPAC Name |

methyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-21-17(20)14-9-11-18(12-10-14)16(19)8-5-13-22-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFLDIXUUXEXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)